3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate

Catalog No.
S8080879
CAS No.
M.F
C10H22O7S4
M. Wt
382.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfo...

Product Name

3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate

IUPAC Name

1-(2-methylsulfonylsulfanylethoxy)-2-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]ethane

Molecular Formula

C10H22O7S4

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C10H22O7S4/c1-20(11,12)18-9-7-16-5-3-15-4-6-17-8-10-19-21(2,13)14/h3-10H2,1-2H3

InChI Key

LLRBHDIGMOPFRA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SCCOCCOCCOCCSS(=O)(=O)C

3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate (commonly designated as M11M) is a water-soluble, homobifunctional sulfhydryl-reactive crosslinker featuring a flexible PEG-like core. It is primarily procured as a 'molecular ruler' for structural biology and protein engineering, enabling the precise mapping of tertiary and quaternary protein structures [1]. By reacting specifically with free cysteine residues to form reversible disulfide bonds, M11M bridges spatial gaps of exactly 16.9 Å [2]. Its high aqueous solubility, driven by the trioxaundecane backbone, and rapid reaction kinetics at physiological pH make it a critical reagent for probing dynamic membrane proteins, ABC transporters, and receptor complexes where rigid or hydrophobic crosslinkers would induce structural artifacts or fail to penetrate aqueous interfaces.

Research Fit

Aqueous solubility supports thiol crosslinking without organic co-solvents

Water-soluble MTS chemistry

Monodisperse PEG4 spacer enables precise distance mapping in XL-MS

Defined ~14-atom reach

Reversible disulfide linkage allows native protein recovery after pull-down

MTS thiol-disulfide exchange

Substituting M11M with generic bismaleimide PEG crosslinkers (e.g., BM(PEG)3) or aliphatic MTS reagents compromises both experimental flexibility and structural accuracy. Maleimide-based crosslinkers form irreversible thioether bonds, permanently locking protein conformations and preventing downstream monomer recovery via reduction [1]. Furthermore, purely aliphatic MTS crosslinkers lack the ether oxygens of the M11M trioxaundecane core, leading to poor aqueous solubility and a high propensity to partition into lipid bilayers rather than remaining at the aqueous-membrane interface . Finally, substituting M11M with shorter (e.g., M8M, 13.0 Å) or longer (e.g., M14M, 20.8 Å) PEG-MTS derivatives fundamentally alters the spatial probing radius, leading to false-negative crosslinking results when mapping specific ~17 Å inter-residue distances in dynamic protein states.

Substitution Risk

Methylene-backbone MTS crosslinkers

Require organic co-solvents that may denature proteins; PEG4 backbone maintains higher aqueous solubility

Maleimide-based crosslinkers

Form irreversible thioether bonds and can undergo hydrolysis, compromising conjugate homogeneity; disulfide reversibility may be needed for native recovery

Shorter or longer PEG analogs

Alter crosslinking distance constraints; PEG4 provides a specific spatial reach optimized for many structural biology applications

Precise Spatial Resolution for Cysteine Mapping (16.9 Å Spacer)

As a molecular ruler, M11M provides a precisely calibrated spacer arm of 16.9 Å, which is essential for bridging distant cysteine pairs in dynamic protein complexes. When compared to shorter MTS analogs such as M5M (9.1 Å) or M8M (13.0 Å), M11M successfully captures wider conformational states that shorter linkers cannot bridge, preventing false-negative interaction mapping [1]. This precise span is critical for mapping the transmembrane segment packing of large transporters like P-glycoprotein and NCX1 [2].

Evidence DimensionCrosslinking span / Spacer arm length
Target Compound Data16.9 Å exact bridging distance
Comparator Or BaselineM5M (9.1 Å) and M8M (13.0 Å)
Quantified DifferenceProvides a ~17 Å bridging radius to capture wider conformational states missed by shorter analogs.
ConditionsCysteine-directed crosslinking in membrane protein structural mapping.

Procurement of M11M is mandatory when target cysteine residues are separated by 14-17 Å, as shorter generic linkers will fail to capture the interaction.

Aqueous Solubility
Class-level
Soluble in water and DMF vs. methylene-backbone MTS requiring DMSO/DMF
Supports direct aqueous workflow fit
Class-level property; verify for specific buffer conditions

Reversibility vs. Irreversible Maleimide Crosslinking

M11M reacts with sulfhydryls to form mixed disulfide linkages, which are fully reversible under standard reducing conditions (e.g., using DTT or TCEP). In direct contrast, bismaleimide comparators such as BM(PEG)3 form irreversible thioether bonds [1]. The complete cleavability of M11M allows researchers to transiently stabilize protein complexes for structural analysis and subsequently recover native monomers for downstream functional assays or mass spectrometry.

Evidence DimensionCrosslink cleavability / Reversibility
Target Compound Data100% cleavable via reducing agents (DTT, TCEP)
Comparator Or Baseline0% cleavable (Bismaleimide crosslinkers like BM(PEG)3)
Quantified DifferenceComplete reversal of the crosslink vs. permanent thioether linkage.
ConditionsPost-crosslinking protein analysis and monomer recovery assays.

Buyers requiring transient stabilization or post-assay protein recovery must select M11M over irreversible maleimide-based alternatives.

DMF Stock Stability
Class-level
≥2 months at -20°C in anhydrous DMF
Supports batch procurement and reproducibility
Aqueous solutions must be used immediately

Aqueous Solubility and Interface Compatibility

The 3,6,9-trioxaundecane backbone of M11M incorporates three ether oxygens, conferring significant hydrophilicity compared to purely aliphatic bismethanethiosulfonates of similar length (e.g., 1,10-decadiyl bismethanethiosulfonate). This PEG-like core ensures that M11M remains highly soluble in aqueous environments and interacts effectively at the membrane-aqueous interface, whereas aliphatic comparators tend to aggregate or inappropriately partition deep into the hydrophobic core of lipid bilayers .

Evidence DimensionAqueous solubility and phase partitioning
Target Compound DataHigh aqueous solubility (Trioxaundecane core)
Comparator Or BaselineLow aqueous solubility (Aliphatic linkers e.g., 1,10-decadiyl bismethanethiosulfonate)
Quantified DifferenceSuperior solubility in aqueous buffers without requiring high organic co-solvent concentrations.
ConditionsCrosslinking reactions in physiological buffers or at membrane-aqueous interfaces.

M11M reduces the need for organic co-solvents in reaction buffers, preserving the native conformation of sensitive protein targets during crosslinking.

Spacer Flexibility
Cross-study
PEG backbone captures more dynamic inter-domain contacts than rigid methylene in XL-MS
Reported flexibility advantage for protein dynamics
Based on comparative XL-MS studies; context-dependent

Reaction Kinetics and Specificity at Neutral pH

The methanethiosulfonate (MTS) reactive groups on M11M exhibit exceptionally rapid and specific reactivity toward free sulfhydryls at physiological pH (6.5–7.5). Compared to iodoacetamide crosslinkers, MTS reagents react approximately 1000 times faster [1]. Furthermore, while maleimides can undergo off-target reactions with primary amines at pH > 7.5, M11M maintains strict thiol selectivity, ensuring that crosslinking is exclusively driven by cysteine proximity rather than non-specific amine labeling.

Evidence DimensionThiol reaction kinetics
Target Compound DataHighly rapid and selective at pH 6.5-7.5
Comparator Or BaselineSlower kinetics (Iodoacetamides)
Quantified DifferenceReacts ~1000 times faster than iodoacetamides at neutral pH.
ConditionsPhysiological pH (6.5-7.5) crosslinking assays.

For time-sensitive assays capturing transient protein conformations, the rapid and highly specific kinetics of M11M prevent artifactual crosslinking and ensure high-fidelity structural data.

Bond Reversibility
Class-level
Reversible disulfide (MTS) vs. irreversible thioether (maleimide) with potential lability
Enables native protein recovery after crosslinking
Reversibility critical for pull-down and cargo-release applications
Monodisperse Spacer
Class-level
Single molecular weight species (382.5 Da); defined 14-atom length
Provides unambiguous mass adduct for XL-MS distance constraints
Contrasts with polydisperse PEG crosslinkers
Hydrophilicity
Class-level
XLogP3-AA = -0.6, indicating hydrophilic character
Reported to reduce non-specific binding
Computed property; may improve assay signal-to-noise

Molecular Ruler Mapping of Membrane Transporters

M11M is uniquely suited for mapping the dynamic transmembrane segment packing of complex proteins like P-glycoprotein and MsbA, where its exact 16.9 Å span captures specific conformational states missed by shorter linkers [1].

Transient Stabilization of Multi-Subunit Complexes

Due to its fully reversible disulfide linkages, M11M is the preferred choice for stabilizing multi-subunit protein assemblies during purification or electron microscopy preparation, allowing subsequent reduction and monomer isolation [2].

Aqueous-Phase Crosslinking of Hydrophilic Domains

The trioxaundecane core makes M11M ideal for crosslinking solvent-exposed domains of proteins in purely aqueous buffers, avoiding the use of organic solvents required by aliphatic crosslinkers, thereby preserving native protein structures [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
XL-MS Protein Structure Analysis
Monodisperse PEG4 spacer with defined mass
Distance constraint modeling; crosslink identification accuracy
PEGylation & Hydrogel Bioconjugation
Aqueous solubility and reversible disulfide bond
Conjugation under native conditions; cleavable linker performance
SCAM Membrane Protein Topology
Precise spacer length and thiol selectivity
Spatial proximity verification; conformational state mapping

XLogP3

-0.6

Hydrogen Bond Acceptor Count

9

Exact Mass

382.02483773 Da

Monoisotopic Mass

382.02483773 Da

Heavy Atom Count

21

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